In-Depth Technical Guide: Synthesis and Characterization of DC0-NH2
In-Depth Technical Guide: Synthesis and Characterization of DC0-NH2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of DC0-NH2, a potent cytotoxic agent and a member of the duocarmycin family of DNA alkylating agents. Its high cytotoxicity makes it a valuable payload for Antibody-Drug Conjugates (ADCs) in targeted cancer therapy.[1] This document details the synthetic pathways, experimental protocols, and analytical characterization of DC0-NH2.
Introduction to DC0-NH2
DC0-NH2 is a synthetic analog of the natural product duocarmycin. It is a simplified and more stable version of the duocarmycin analogue, DC1.[1][2] The core of its potent biological activity lies in its cyclopropabenzindolone (CBI) moiety, which allows it to bind to the minor groove of DNA and subsequently alkylate adenine residues.[1] This irreversible DNA alkylation leads to cell death, with a potency reportedly up to 1000 times greater than conventional anticancer drugs like doxorubicin.[2]
Chemical Profile of DC0-NH2
| Property | Value |
| CAS Number | 615538-51-7 |
| Molecular Formula | C31H24ClN5O3 |
| Molecular Weight | 550.01 g/mol |
| SMILES | O=C(C(N1)=CC2=C1C=CC(N)=C2)NC3=CC4=C(NC(C(N5C--INVALID-LINK--C6=C5C=C(O)C7=CC=CC=C67)=O)=C4)C=C3 |
| InChI Key | PANFWPQOVGEWSD-GOSISDBHSA-N |
Synthesis of DC0-NH2
The synthesis of DC0-NH2 is a multi-step process that involves the preparation of two key fragments: the DNA-binding indole moiety and the alkylating CBI unit, followed by their coupling. The synthetic strategy is based on established methods for the synthesis of duocarmycin analogs.
Synthetic Workflow
The overall synthetic workflow for DC0-NH2 can be visualized as the coupling of a protected 5-amino-1H-indole-2-carboxylic acid with a functionalized CBI precursor, followed by deprotection.
Experimental Protocols
Protocol 1: Synthesis of the Indole Moiety (A Protected 5-Amino-1H-indole-2-carboxylic acid)
This protocol outlines a general method for the synthesis of functionalized indoles, which can be adapted for the specific indole moiety of DC0-NH2.
-
Fischer Indole Synthesis: A substituted p-nitrophenylhydrazine is reacted with an appropriate keto-ester (e.g., ethyl pyruvate) in the presence of an acid catalyst (e.g., polyphosphoric acid or sulfuric acid in ethanol) to yield the corresponding 5-nitroindole-2-carboxylate.
-
N-Protection: The indole nitrogen is protected, for example, with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc)2O and a base like 4-dimethylaminopyridine (DMAP).
-
Nitro Group Reduction: The nitro group at the C5 position is reduced to an amine. This can be achieved using various reducing agents, such as tin(II) chloride (SnCl2) in ethanol or catalytic hydrogenation with palladium on carbon (Pd/C).
-
Amine Protection: The resulting amino group is often protected (e.g., as a Boc-carbamate) to prevent side reactions during the subsequent coupling step.
-
Ester Hydrolysis: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of tetrahydrofuran (THF) and water.
Protocol 2: Synthesis of the CBI Moiety
The synthesis of the cyclopropabenzindolone (CBI) core is a complex process. A common route involves the construction of the tricyclic system followed by the introduction of the chloromethyl group.
-
Construction of the Benzo[e]indole Core: This is typically achieved through a multi-step sequence starting from a substituted naphthalene derivative.
-
Introduction of the Chloromethyl Group: A hydroxymethyl group is introduced at the desired position, which is then converted to the chloromethyl group using a chlorinating agent like thionyl chloride (SOCl2) or methanesulfonyl chloride (MsCl) followed by lithium chloride (LiCl). The stereochemistry at this center is crucial for biological activity.
Protocol 3: Coupling and Deprotection
-
Amide Coupling: The protected 5-amino-1H-indole-2-carboxylic acid is coupled with the CBI precursor. This is typically achieved using standard peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and a base such as diisopropylethylamine (DIPEA) in an aprotic solvent like dimethylformamide (DMF).
-
Deprotection: The protecting groups on the indole nitrogen and the 5-amino group are removed under appropriate conditions. For example, Boc groups are typically removed using an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM).
Characterization of DC0-NH2
Thorough characterization of the synthesized DC0-NH2 is essential to confirm its identity, purity, and stability. The following analytical techniques are typically employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is used to assess the purity of the final compound and monitor the progress of reactions.
Typical HPLC Method:
| Parameter | Condition |
| Column | Reversed-phase C18 column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | A linear gradient from 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 320 nm |
| Expected Retention Time | Highly dependent on the exact gradient and column, but expected to be in the mid to late region of the gradient due to its relatively hydrophobic nature. |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of DC0-NH2. High-resolution mass spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.
Expected Mass Spectrometry Data:
| Ionization Mode | Expected m/z |
| ESI+ | [M+H]+ = 551.16 |
| ESI- | [M-H]- = 549.14 |
Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of DC0-NH2.
Expected ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~11.5 | br s | Indole NH |
| ~10.0 | s | Amide NH |
| 7.0 - 8.5 | m | Aromatic protons |
| ~5.0 | br s | Amino (NH2) protons |
| 3.5 - 4.5 | m | Protons of the CBI core |
| ~3.8 | m | CH2Cl proton |
Expected ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| ~160-170 | Carbonyl carbons |
| 110-150 | Aromatic and indole carbons |
| ~45 | CH2Cl carbon |
| 20-50 | Aliphatic carbons of the CBI core |
Mechanism of Action
The biological activity of DC0-NH2 is initiated by its binding to the minor groove of DNA, followed by a conformational change that facilitates the alkylation of an adenine base by the cyclopropane ring of the CBI moiety.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of DC0-NH2. The detailed protocols and expected analytical data serve as a valuable resource for researchers and drug development professionals working on duocarmycin-based ADCs. The potent cytotoxicity and unique mechanism of action of DC0-NH2 underscore its potential as a powerful payload in the next generation of targeted cancer therapies. Further research and development in this area are crucial for translating the promise of these molecules into effective clinical treatments.
